molecular formula C11H10N2O2S B6650155 N-(4-methoxypyridin-2-yl)thiophene-3-carboxamide

N-(4-methoxypyridin-2-yl)thiophene-3-carboxamide

Cat. No.: B6650155
M. Wt: 234.28 g/mol
InChI Key: GHJRQNMVBGHRNT-UHFFFAOYSA-N
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Description

N-(4-methoxypyridin-2-yl)thiophene-3-carboxamide is a heterocyclic compound that combines a pyridine ring with a thiophene ring through a carboxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxypyridin-2-yl)thiophene-3-carboxamide typically involves the reaction of 4-methoxypyridin-2-amine with thiophene-3-carboxylic acid. The reaction is often facilitated by coupling reagents such as titanium tetrachloride and pyridine, which act as both solvent and base . The reaction conditions usually involve moderate temperatures and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxypyridin-2-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and thiophene rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-methoxypyridin-2-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, in antibacterial applications, it binds to the active site of bacterial enzymes, inhibiting their function and leading to bacterial cell death . The exact pathways and molecular targets can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxypyridin-2-yl)thiophene-3-carboxamide is unique due to the presence of both a methoxy group and a pyridine ring, which can influence its electronic properties and biological activity. This combination makes it a versatile compound for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

N-(4-methoxypyridin-2-yl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-15-9-2-4-12-10(6-9)13-11(14)8-3-5-16-7-8/h2-7H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHJRQNMVBGHRNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1)NC(=O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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